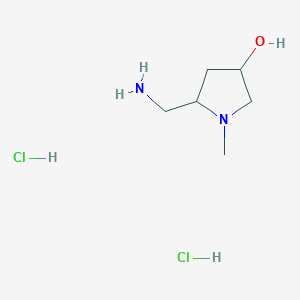
5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an aminomethyl group and a hydroxyl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 1,4-diamine, with a carbonyl compound under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction. This involves the reaction of the pyrrolidine ring with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, which can be achieved using a suitable oxidizing agent such as hydrogen peroxide.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, sodium cyanoborohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carbonyl compounds.
Reduction Products: Hydroxyl compounds.
Substitution Products: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminomethylpyrrolidine: Similar structure but lacks the hydroxyl group.
1-Methylpyrrolidin-3-ol: Similar structure but lacks the aminomethyl group.
5-(Hydroxymethyl)pyrrolidine: Similar structure but has a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups on the pyrrolidine ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C6H16Cl2N2O |
|---|---|
Poids moléculaire |
203.11 g/mol |
Nom IUPAC |
5-(aminomethyl)-1-methylpyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-4-6(9)2-5(8)3-7;;/h5-6,9H,2-4,7H2,1H3;2*1H |
Clé InChI |
JDHHWYVTNVSRQZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CC1CN)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)

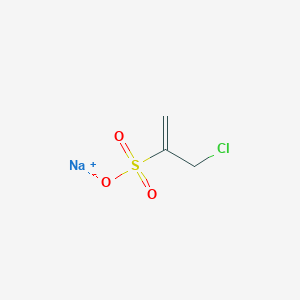

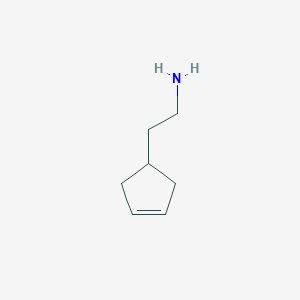
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13219494.png)
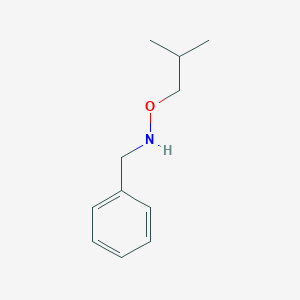
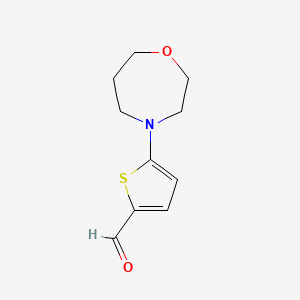
![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)

![5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13219531.png)

![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)

